molecular formula C5H4BrClS B1281061 2-(Bromomethyl)-5-chlorothiophene CAS No. 59311-22-7

2-(Bromomethyl)-5-chlorothiophene

Cat. No. B1281061
CAS RN: 59311-22-7
M. Wt: 211.51 g/mol
InChI Key: NFNNZPYIRODXQL-UHFFFAOYSA-N
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Description

The compound "2-(Bromomethyl)-5-chlorothiophene" is a halogenated thiophene derivative, which is a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine substituents on the thiophene ring can significantly influence the reactivity and electronic properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of halogenated thiophenes often involves strategic introduction of halogen atoms onto the thiophene ring. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives with various substituents at the 5-position of the thiophene ring has been reported, demonstrating the versatility of thiophene chemistry in creating a wide array of functionalized compounds . Similarly, the synthesis of 3-bromo-2-(2-chlorovinyl)benzothiophenes through bromocyclization of ortho-substituted arylmethyl sulfide highlights the use of halogenation reactions to construct complex thiophene-based structures .

Molecular Structure Analysis

The molecular structure of halogenated thiophenes, including "2-(Bromomethyl)-5-chlorothiophene," is characterized by the thiophene ring and the positions of the halogen substituents. The electron-withdrawing nature of the halogens can affect the electron density of the thiophene ring, potentially influencing its reactivity. The crystal structure of related compounds, such as 2-(chloromethyl)-5-(phthalimidomethyl)thiophene, provides insights into the geometric parameters and potential intramolecular interactions that can occur in halogenated thiophenes .

Chemical Reactions Analysis

Halogenated thiophenes can undergo various chemical reactions, leveraging the reactivity of the halogen substituents. For example, 2-chlorothiophene has been shown to react with cation exchange resin and orthophosphoric acid to form dimeric products containing a tetrahydro-2-thiophenone moiety . Additionally, 2-chlorothiophene can participate in Friedel-Crafts type reactions with active aromatic compounds to yield 2-arylthiophenes . These reactions demonstrate the potential of halogenated thiophenes to engage in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(Bromomethyl)-5-chlorothiophene" are influenced by the presence of the bromine and chlorine atoms. The halogens contribute to the compound's polarity, boiling point, and solubility. The gas-phase molecular structure and conformational composition of related compounds, such as 2-bromo-3-chloro-1-propene, have been determined by electron diffraction, revealing the existence of different conformers and providing insights into the dynamic behavior of such molecules . These properties are crucial for understanding the behavior of "2-(Bromomethyl)-5-chlorothiophene" in various environments and for its application in chemical syntheses.

Scientific Research Applications

Electrochemical Reduction

Researchers have studied the electrochemical reduction of 2-bromo-5-chlorothiophene, revealing its utility in electrochemical applications. For example, Walker et al. (2018) explored the electrochemical reductions of 2-bromo-5-chlorothiophene at silver cathodes, leading to the formation of 2-chlorothiophene as a major product through a two-electron cleavage process (Walker et al., 2018).

Photoelectron Spectroscopy Analysis

The electronic structure of 2-bromo-5-chlorothiophene has been analyzed using photoelectron spectroscopy. This analysis is crucial for understanding the electronic effects of substituent groups, as demonstrated in a study by Tong et al. (2010), which examined the electronic structure and substituent effects in 2-bromo-5-chlorothiophene (Tong et al., 2010).

Photodissociation Dynamics

Kawade et al. (2012) investigated the photodissociation dynamics of 2-bromo-5-chlorothiophene, utilizing techniques like resonance enhanced multiphoton ionization. This study is significant for understanding the behavior of halogen-substituted thiophenes under specific conditions (Kawade et al., 2012).

Synthesis of Derivatives

The compound has also been used as a precursor in the synthesis of various derivatives. For instance, Kassmi et al. (1994) described the synthesis of 3-fluorothiophene from 2-bromo-3-chlorothiophene through a series of reactions (Kassmi et al., 1994).

Antimicrobial Agent Synthesis

In the field of pharmaceutical chemistry, derivatives of 2-bromo-5-chlorothiophene have been synthesized and tested for antimicrobial properties. Benneche et al. (2011) synthesized 5-(bromoalkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes and tested their capacity to reduce biofilm formation by certain bacteria (Benneche et al., 2011).

Catalytic Reactions

2-(Bromomethyl)-5-chlorothiophene also plays a role in catalytic reactions. Beydoun et al. (2011) explored its use in palladium-catalyzed direct arylation, demonstrating the synthesis of polyfunctionalized arylated thiophenes (Beydoun et al., 2011).

properties

IUPAC Name

2-(bromomethyl)-5-chlorothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNNZPYIRODXQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482187
Record name 2-(bromomethyl)-5-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-5-chlorothiophene

CAS RN

59311-22-7
Record name 2-(bromomethyl)-5-chlorothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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